Thiolate Reactivity (kobs): 2-Mercaptoethanol Demonstrates Intermediate, Tunable Reducing Power vs. DTT, Glutathione, and Cysteine
In a comparative study of thiol reactivity at pH 7, 2-mercaptoethanol exhibited a bimolecular rate constant (kobs) of 0.05 ± 0.03 M⁻¹ s⁻¹, placing it as an intermediate-strength reducing agent between the highly reactive 2,3-dimercaptopropanol (0.59 M⁻¹ s⁻¹) and the slower glutathione (0.023 M⁻¹ s⁻¹) [1]. In a separate pulse radiolysis study of poly(U) radical repair, its rate constant (k2) was 1.8 × 10⁵ M⁻¹ s⁻¹, comparable to cysteine (2.0 × 10⁵ M⁻¹ s⁻¹) but significantly slower than cysteamine (4.1 × 10⁷ M⁻¹ s⁻¹) [2].
| Evidence Dimension | Thiolate reactivity rate constant (kobs) for reduction reactions |
|---|---|
| Target Compound Data | 0.05 ± 0.03 M⁻¹ s⁻¹ (pH 7) [1]; 1.8 × 10⁵ M⁻¹ s⁻¹ (poly(U) radical repair) [2] |
| Comparator Or Baseline | DTT (0.325 ± 0.007 M⁻¹ s⁻¹); Glutathione (0.023 ± 0.004 M⁻¹ s⁻¹) [1]; Cysteine (2.0 × 10⁵ M⁻¹ s⁻¹); Cysteamine (4.1 × 10⁷ M⁻¹ s⁻¹) [2] |
| Quantified Difference | 2-ME is ~6.5x slower than DTT but ~2.2x faster than glutathione [1]; 2-ME is ~228x slower than cysteamine but similar to cysteine [2] |
| Conditions | pH 7, aqueous buffer, 25°C [1]; pH 7, 18°C, pulse radiolysis [2] |
Why This Matters
This intermediate reactivity allows 2-ME to reduce disulfide bonds while minimizing over-reduction or non-specific thiol-disulfide exchange that could denature sensitive proteins or interfere with downstream assays.
- [1] Chauvin, J. R., et al. Table 1: Thiol reactivity and pKa. PMC4006132, 2014. View Source
- [2] INIS Repository. Bimolecular rate constants for reactions of poly(U) radicals with thiols. IAEA, 1991. View Source
